molecular formula C20H18ClN5OS B10941606 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10941606
M. Wt: 411.9 g/mol
InChI Key: QKACBQJFUUPKNM-UHFFFAOYSA-N
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Description

3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the pyrazole moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms .

Chemical Reactions Analysis

3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Similar compounds include:

Properties

Molecular Formula

C20H18ClN5OS

Molecular Weight

411.9 g/mol

IUPAC Name

3-amino-N-(1-benzyl-4-chloropyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H18ClN5OS/c1-11-8-12(2)23-20-15(11)16(22)17(28-20)19(27)24-18-14(21)10-26(25-18)9-13-6-4-3-5-7-13/h3-8,10H,9,22H2,1-2H3,(H,24,25,27)

InChI Key

QKACBQJFUUPKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4)N)C

Origin of Product

United States

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